molecular formula C20H25ClN2O2S B11440399 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide

2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide

Cat. No.: B11440399
M. Wt: 392.9 g/mol
InChI Key: MRQPWXIUPRAZPO-UHFFFAOYSA-N
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Description

2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenyl acetic acid and an amine, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives and dechlorinated products.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxazole ring and chlorophenyl group may play a role in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-({[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-ethylcyclohexyl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness

The uniqueness of 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, chlorophenyl group, and sulfanyl-acetamide linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H25ClN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C20H25ClN2O2S/c1-13-7-3-6-10-17(13)22-19(24)12-26-11-18-14(2)25-20(23-18)15-8-4-5-9-16(15)21/h4-5,8-9,13,17H,3,6-7,10-12H2,1-2H3,(H,22,24)

InChI Key

MRQPWXIUPRAZPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CSCC2=C(OC(=N2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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